

Spectroscopic Profile of 3-(Methylthio)propylamine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Methylthio)propylamine

Cat. No.: B146394

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This technical guide provides an in-depth overview of the spectroscopic data for **3-(Methylthio)propylamine** (CAS No: 4104-45-4), a primary amino compound and organic sulfide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: 3-methylsulfanylpropan-1-amine[1]
- Molecular Formula: C₄H₁₁NS[1]
- Molecular Weight: 105.20 g/mol [1]
- SMILES: CSCCCN[1]
- Appearance: Clear, colorless to slightly yellow liquid.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-(Methylthio)propylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results	Data not available in search results	Data not available in search results	-NH ₂ (Amine)
Data not available in search results	Data not available in search results	Data not available in search results	-CH ₂ -NH ₂ (Methylene adjacent to amine)
Data not available in search results	Data not available in search results	Data not available in search results	-S-CH ₂ - (Methylene adjacent to sulfur)
Data not available in search results	Data not available in search results	Data not available in search results	-CH ₂ - (Central methylene)
Data not available in search results	Data not available in search results	Data not available in search results	S-CH ₃ (Methyl)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	-CH ₂ -NH ₂
Data not available in search results	-S-CH ₂ -
Data not available in search results	-CH ₂ -
Data not available in search results	S-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available in search results	Data not available in search results	N-H stretch (primary amine)
Data not available in search results	Data not available in search results	C-H stretch (aliphatic)
Data not available in search results	Data not available in search results	N-H bend (scissoring)
Data not available in search results	Data not available in search results	C-N stretch
Data not available in search results	Data not available in search results	C-S stretch

Mass Spectrometry (MS)

GC-MS Fragmentation Data

Mass-to-Charge (m/z)	Relative Intensity (%)
105	13.81
100	35.34
86	100
75	14.81

LC-MS Fragmentation Data (Precursor m/z: 106.0688)

Mass-to-Charge (m/z)	Relative Intensity (%)
89.04252	100
66.21632	0.70
61.01139	34.08
58.06602	3.22

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **3-(Methylthio)propylamine** is prepared by dissolving the analyte in a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) at a concentration typically ranging from 5-25 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and carbon probe is utilized.
- **^1H NMR Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment is used.
 - **Number of Scans:** 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.
 - **Relaxation Delay:** A relaxation delay of 1-5 seconds is set between scans.
 - **Spectral Width:** A spectral width of approximately 15 ppm is used.
- **^{13}C NMR Parameters:**
 - **Pulse Sequence:** A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum and enhance sensitivity.
 - **Number of Scans:** A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
 - **Relaxation Delay:** A relaxation delay of 2-5 seconds is used.
 - **Spectral Width:** A spectral width of approximately 200-250 ppm is used.

- **Data Processing:** The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **3-(Methylthio)propylamine**, the spectrum is typically acquired neat (undiluted). A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Parameters:**
 - **Spectral Range:** The spectrum is typically recorded in the mid-infrared region, from 4000 to 400 cm^{-1} .
 - **Resolution:** A resolution of 4 cm^{-1} is generally sufficient.
 - **Number of Scans:** 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The acquired interferogram is converted to a spectrum via Fourier transformation. A background spectrum (of the empty sample holder or clean ATR crystal) is recorded and subtracted from the sample spectrum to remove atmospheric (CO_2 , H_2O) and accessory-related absorptions.

Mass Spectrometry (MS)

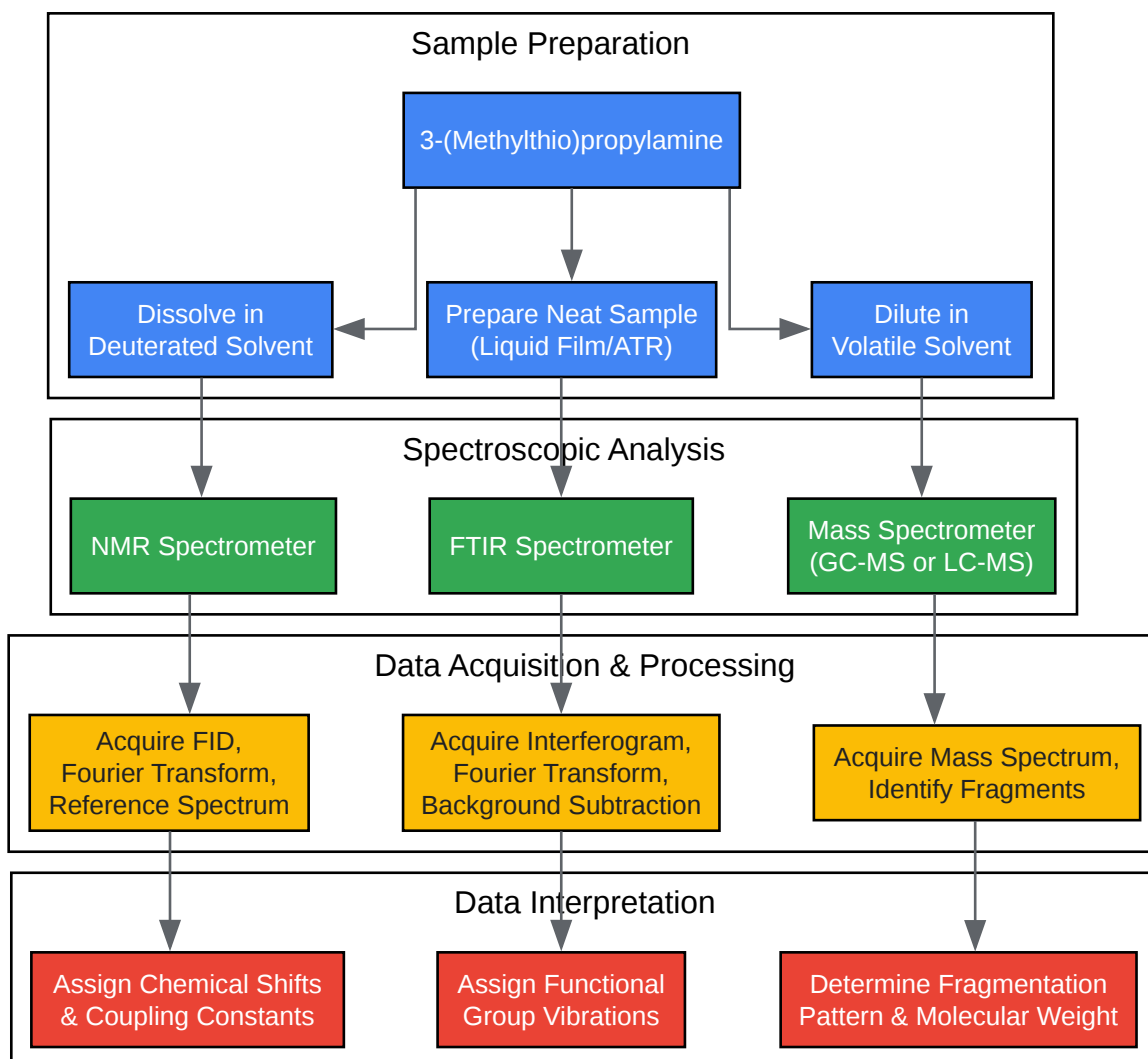
- **Sample Introduction and Ionization (GC-MS):**
 - **Gas Chromatography (GC):** A small volume of a dilute solution of **3-(Methylthio)propylamine** in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.

- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.
- Sample Introduction and Ionization (LC-MS):
 - Liquid Chromatography (LC): A solution of the analyte is injected into the LC system and separated on a suitable column (e.g., a C18 column). The mobile phase composition is optimized for good chromatographic separation.
 - Ionization: The eluent from the LC is introduced into the mass spectrometer, and the analyte is ionized using an appropriate technique such as Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-(Methylthio)propylamine**.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

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References

- 1. 3-(Methylthio)propylamine | C₄H₁₁NS | CID 77743 - PubChem [pubchem.ncbi.nlm.nih.gov]
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